
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate have been synthesized and characterized, focusing on their potential applications in medicinal chemistry. For instance, a study on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring has shown promising results (Dewangan et al., 2016). This research highlights the importance of structural characterization in developing potential therapeutics.
Potential as Angiotensin II Receptor Antagonists
Research into oxadiazole derivatives, including structures similar to the compound , has shown their application as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists. The structural characterization of these compounds by X-ray crystallography reveals π–π interactions, which are critical for their biological activity (Meyer et al., 2003).
Anticonvulsant Activity
A novel approach to synthesizing derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activity has been developed. This involves the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines, highlighting the therapeutic potential of such compounds in the treatment of convulsive disorders (El Kayal et al., 2019).
Antimicrobial Activity
Another area of interest is the synthesis and evaluation of antimicrobial activities. For example, new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and shown promising results in antimicrobial activity studies. This underscores the compound's potential utility in developing new antimicrobial agents (Vlasov et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline, followed by esterification with methyl benzoate.", "Starting Materials": [ "2-amino-3-phenyl-1,2,4-oxadiazole", "3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline", "methyl benzoate", "potassium carbonate", "dimethylformamide", "acetonitrile", "triethylamine", "N,N-dimethylformamide dimethyl acetal", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline in the presence of potassium carbonate and dimethylformamide to form 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile.", "Step 2: Esterification of 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile with methyl benzoate in the presence of triethylamine and N,N-dimethylformamide dimethyl acetal to form methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 3: Hydrolysis of methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate with sodium hydroxide and water to obtain the final product, 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate'." ] } | |
CAS-Nummer |
1206989-90-3 |
Produktname |
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
Molekularformel |
C25H18N4O5 |
Molekulargewicht |
454.442 |
IUPAC-Name |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



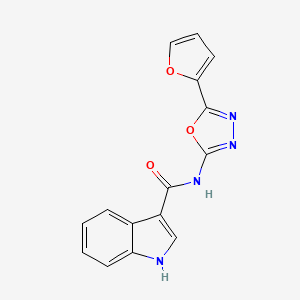
![N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2804824.png)
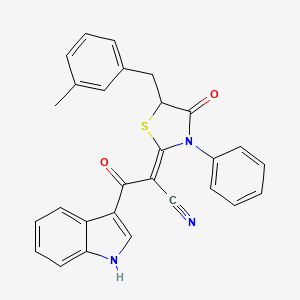
![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)
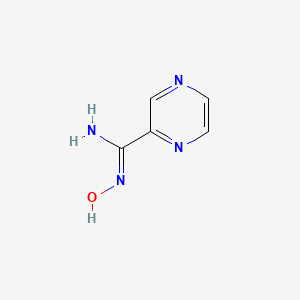
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2804832.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
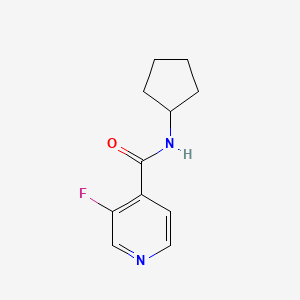

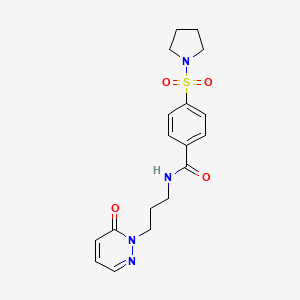

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)